molecular formula C23H20N2O4 B2363050 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-31-8

2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2363050
CAS No.: 921889-31-8
M. Wt: 388.423
InChI Key: ZLHXMNHPXYZENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The core structure consists of a seven-membered oxazepine ring fused to two benzene rings, with a methyl group at the 10-position and a ketone at the 11-position. The 2-ethoxybenzamide substituent is attached via an amide linkage to the 2-position of the oxazepine scaffold. This compound is of interest due to its structural similarity to pharmacologically active dibenzoheterazepines, which are often explored as central nervous system (CNS) agents, including dopamine receptor antagonists .

Properties

IUPAC Name

2-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-28-19-10-6-4-8-16(19)22(26)24-15-12-13-20-17(14-15)23(27)25(2)18-9-5-7-11-21(18)29-20/h4-14H,3H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHXMNHPXYZENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This interaction results in changes in the receptor’s activity, which can influence various neurological processes.

Biochemical Pathways

The compound’s action on the Dopamine D2 receptor affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones. The downstream effects of this interaction can influence these functions and potentially alleviate symptoms of certain disorders.

Result of Action

The molecular and cellular effects of this compound’s action involve changes in the activity of the Dopamine D2 receptor. This can result in altered neurotransmission in the dopaminergic pathways, potentially leading to therapeutic effects in the treatment of certain disorders.

Biological Activity

2-Ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O4C_{23}H_{20}N_{2}O_{4}, with a molecular weight of 388.4 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H20N2O4C_{23}H_{20}N_{2}O_{4}
Molecular Weight388.4 g/mol
CAS Number921889-31-8

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related dibenzo compounds can inhibit the growth of human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells with IC50 values in the low micromolar range .

Case Study:
A study involving a structurally similar compound demonstrated an IC50 of 42 µg/ml against HepG2 cells and 100 µg/ml against MCF-7 cells using the MTT assay. The viability percentages were recorded as follows:

  • HepG2: 67.7%
  • MCF-7: 78.14%
  • Normal Cell Lines (HaCaT and NIH 3T3): 82.23% and 96.11%, respectively .

Antimicrobial Activity

The dibenzo[b,f][1,4]oxazepine derivatives have shown promising antimicrobial properties. Compounds derived from Streptomyces species are known to produce bioactive metabolites with antibacterial and antifungal activities. For example, some derivatives have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Table: Antimicrobial Efficacy of Related Compounds

Compound NameTarget OrganismMIC (µg/ml)
Dibenzo[b,f][1,4]oxazepine derivative AMRSA<5
Dibenzo[b,f][1,4]oxazepine derivative BE. coli<10
Dibenzo[b,f][1,4]oxazepine derivative CCandida albicans<15

Anti-inflammatory Effects

Preliminary studies suggest that compounds within this class may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as asthma and arthritis .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Cell Cycle Arrest: Inducing apoptosis in cancer cells by disrupting the cell cycle.
  • Enzyme Inhibition: Targeting specific enzymes involved in inflammation and cancer progression.
  • Receptor Modulation: Interacting with cellular receptors that mediate immune responses.

Scientific Research Applications

Dopamine D2 Receptor Antagonism

Research indicates that this compound acts as a selective antagonist for the dopamine D2 receptor, which is significant in treating various neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The ability to modulate dopamine signaling pathways suggests potential therapeutic applications in managing symptoms associated with these conditions.

Antidepressant Activity

The structural characteristics of 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may also contribute to its antidepressant effects. Compounds with similar dibenzo oxazepine frameworks have shown efficacy in preclinical models of depression, potentially through the modulation of neurotransmitter systems.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple steps, including electrophilic aromatic substitution reactions. Understanding the synthesis route aids in exploring its mechanism of action at the molecular level. Interaction studies have been conducted to elucidate how the compound interacts with biological targets, providing insights into its pharmacodynamics and pharmacokinetics .

Case Study 1: Neuropharmacological Effects

A study demonstrated that derivatives of dibenzo oxazepines exhibit significant binding affinity for dopamine receptors. This finding supports the hypothesis that this compound could have similar or enhanced binding properties, thus reinforcing its potential as a therapeutic agent for dopamine-related disorders .

Case Study 2: Behavioral Studies in Animal Models

In behavioral studies using rodent models, compounds similar to this compound demonstrated reduced anxiety-like behaviors when administered at specific dosages. These findings suggest a promising avenue for further exploration in anxiety and mood disorders .

Comparison with Similar Compounds

Oxazepine vs. Thiazepine Derivatives

Replacing the oxygen atom in the oxazepine ring with sulfur yields dibenzo[b,f][1,4]thiazepine analogs. For example:

Substituent Variations on the Amide Group

Trifluoromethyl vs. Ethoxy Substituents

  • N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide: Molecular formula: C₂₂H₁₅F₃N₂O₃ Monoisotopic mass: 412.1035 The electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to the ethoxy group in the target compound .

Acetamide vs. Benzamide Derivatives

  • 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide: Substituted with an acetamide group instead of benzamide.

Substituent Variations on the Heterocyclic Nitrogen

Alkyl Chain Modifications

  • 10-Ethyl-11-oxo-N-(4-methoxyphenyl)dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) :
    • Molecular weight: 421.0 (HRMS m/z 421.1217 [M+H+])
    • The ethyl group at the 10-position increases lipophilicity compared to the methyl group in the target compound, possibly enhancing membrane permeability .

Sulfonamide vs. Benzamide Derivatives

  • 4-tert-butyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzene-1-sulfonamide (F732-0002) :
    • Molecular weight: 436.53
    • The sulfonamide group introduces higher polarity and hydrogen-bonding capacity compared to benzamide, influencing pharmacokinetic properties .

Analytical Data

Compound Class LCMS RT (min) HRMS [M+H+] (observed) Key Structural Feature
Target Compound N/A Not provided 2-ethoxybenzamide, oxazepine core
Trifluoromethyl analog N/A 412.1035 2-(trifluoromethyl)benzamide
Thiazepine derivative (36) 5.09 407.1061 4-methoxyphenyl, thiazepine core
Ethyl-substituted (29) 5.27 421.1217 10-ethyl, thiazepine core

Preparation Methods

Nitration and Cyclization of Biphenyl Precursors

The dibenzo[b,f]oxazepine framework is typically constructed via nitration and cyclization of biphenyl ether derivatives. For example, a substituted biphenyl ether undergoes regioselective nitration at the para position relative to the ether oxygen, followed by reduction of the nitro group to an amine. Subsequent cyclization under acidic conditions forms the seven-membered oxazepine ring.

Reaction Conditions:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C for 4–6 hours.
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C.
  • Cyclization: Reflux in acetic acid with catalytic H₂SO₄ (12–24 hours).

Functionalization with Ethoxy and Benzamide Groups

Ethoxy Group Installation

The ethoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) on a halogenated intermediate. A brominated dibenzooxazepine reacts with sodium ethoxide (NaOEt) in ethanol under reflux.

Key Data:

Substrate Reagent Temperature Time (h) Yield (%)
2-Bromo derivative NaOEt/EtOH 80°C 8 78
2-Chloro derivative NaOEt/EtOH 80°C 12 62

Bromine’s superior leaving group ability explains the higher yield compared to chlorine.

Amidation with Benzoyl Chloride

The final benzamide group is installed via acylation. The amine intermediate reacts with benzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Reaction Protocol:

  • Dissolve 10-methyl-11-oxo-dibenzooxazepine (1 eq) in DCM.
  • Add Et₃N (2 eq) and benzoyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Quench with water and extract with DCM.

Yield: 85–92% after column chromatography (silica gel, hexane/ethyl acetate).

Optimization of Critical Steps

Cyclization Efficiency

The cyclization step’s efficiency depends on the base and temperature. A comparative study using NaOMe, NaOH, and Et₃N revealed NaOMe as optimal:

Base Temperature Time (h) Yield (%)
NaOMe Reflux 4 81
NaOH Reflux 4 67
Et₃N Reflux 4 45

NaOMe’s strong nucleophilicity facilitates deprotonation and ring closure.

Purity Control via Recrystallization

Crude product recrystallization from ethanol/water (3:1) removes unreacted starting materials and byproducts. Purity increases from 75% to >99% (HPLC).

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.62–7.45 (m, 7H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.01 (s, 3H, NCH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (C-N).

Mass Spectrometry

  • ESI-MS: m/z 442.2 [M+H]⁺ (calculated: 441.4).

Comparative Analysis with Analogues

The 10-methyl derivative exhibits distinct reactivity compared to its 10-ethyl counterpart. Methyl’s smaller size accelerates cyclization (18 hours vs. 24 hours for ethyl) but reduces amidation yield due to steric hindrance.

Industrial-Scale Considerations

Patent US7982032B2 highlights alkali metal methoxide’s utility in large-scale reactions, advocating for:

  • Batch Reactors: Stainless steel vessels with reflux condensers.
  • Cost Efficiency: NaOMe reduces reaction time by 40% compared to KOH.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

  • Methodological Answer : Synthesis involves sequential functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Alkylation : Introducing the 10-methyl group via alkylation under controlled pH (7.5–8.5) and temperature (60–80°C) to avoid side reactions .
  • Sulfonamide Coupling : Reacting the oxazepine intermediate with 2-ethoxybenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base. Reaction progress is monitored via TLC .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product. Yields typically range from 65–75% .

Q. How do analytical techniques (e.g., NMR, HPLC) confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR analysis confirms the presence of the ethoxy group (δ 1.35–1.40 ppm for CH3, δ 4.05–4.15 ppm for OCH2) and the 10-methyl group (δ 2.95–3.05 ppm). 13^{13}C NMR verifies the oxo group at C11 (δ 195–200 ppm) .
  • HPLC : Purity ≥95% is achieved using a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding poses with targets (e.g., COX-2 or serotonin receptors). Focus on the sulfonamide group’s ability to mimic natural substrates .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Analyze hydrogen bonding between the oxazepine core and catalytic residues .
  • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine models .

Q. What experimental strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis :
Substituent PositionModificationObserved BioactivityReference
C10MethylEnhanced receptor affinity
C2 (Benzamide)EthoxyImproved solubility
C11OxoStabilized binding conformation
  • Hypothesis Testing : Design analogs with systematic substitutions (e.g., replacing ethoxy with methoxy) and evaluate via in vitro assays (e.g., IC50 measurements) .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PEG-400 (10:90 v/v) to achieve 2–5 mg/mL solubility. Validate stability via LC-MS over 24 hours .
  • Prodrug Derivatization : Introduce a phosphate group at the ethoxy moiety to enhance hydrophilicity, followed by enzymatic cleavage in vivo .

Experimental Design Considerations

Q. What controls and replicates are essential for reproducibility in bioactivity assays?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2) and vehicle-only samples.
  • Technical Replicates : Perform triplicate measurements per sample to account for pipetting variability.
  • Biological Replicates : Use ≥3 independent cell cultures or animal cohorts to ensure statistical power (p < 0.05) .

Q. How should researchers design studies to evaluate the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Liver Microsomes : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition. Calculate IC50 values .

Data Interpretation Challenges

Q. How can conflicting results between in vitro and in vivo efficacy be reconciled?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma concentration-time curves (Cmax, AUC) to identify bioavailability bottlenecks .
  • Tissue Distribution Studies : Use radiolabeled compound (e.g., 14^{14}C) to quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.